Methyl 2-(4-chlorophenyl)-3-methylbutanoate

Radiochemical purity 14C-labeled intermediate Meta-chlorophenyl isomer

Methyl 2-(4-chlorophenyl)-3-methylbutanoate (CAS 104486-05-7), also referred to as MCPMB, is a halogenated phenylbutyrate ester that serves as a critical intermediate in the synthesis of pyrethroid insecticides, most notably fenvalerate. The CAS registry specifically designates the 14C methyl-labeled form of the compound, distinguishing it from the unlabeled ester used in bulk industrial synthesis.

Molecular Formula C12H15ClO2
Molecular Weight 226.7 g/mol
CAS No. 104486-05-7
Cat. No. B1215680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-3-methylbutanoate
CAS104486-05-7
SynonymsMCPMB
methyl 2-(4-chlorophenyl)-3-methylbutyrate
Molecular FormulaC12H15ClO2
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
InChIKeyYLOVJTBYAMJJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 2-(4-chlorophenyl)-3-methylbutanoate (CAS 104486-05-7): A Radiolabeled Pyrethroid Intermediate


Methyl 2-(4-chlorophenyl)-3-methylbutanoate (CAS 104486-05-7), also referred to as MCPMB, is a halogenated phenylbutyrate ester that serves as a critical intermediate in the synthesis of pyrethroid insecticides, most notably fenvalerate . The CAS registry specifically designates the 14C methyl-labeled form of the compound, distinguishing it from the unlabeled ester used in bulk industrial synthesis . This radiolabeled variant is uniquely employed in metabolic fate studies and environmental fate profiling of pyrethroid active ingredients, rather than as a direct pesticidal agent .

Why Generic Substitution is Inappropriate for Methyl 2-(4-chlorophenyl)-3-methylbutanoate


Procuring a generic, unlabeled ester of 2-(4-chlorophenyl)-3-methylbutyric acid fails to meet the requirements of trace-level metabolic and environmental fate studies where radioactive detection is mandated. The 14C-methyl-labeled ester (CAS 104486-05-7) is synthesized from 14C-acetonitrile, and its purity profile—particularly contamination with the meta-chlorophenyl isomer—directly impacts the quantitative reliability of radiochemical assays . Substituting the unlabeled acid or a non-radiolabeled ester would render regulatory metabolite identification studies invalid due to the absence of a detectable radioactive tracer.

Quantitative Differentiation Evidence for Methyl 2-(4-chlorophenyl)-3-methylbutanoate


Radiochemical Purity and Isomer Contamination: 14C-Methyl Ester vs Unlabeled Acid

The 14C-labeled methyl ester (CAS 104486-05-7) was found to contain a small but detectable amount of the meta-chlorophenyl isomer (IV) as an impurity, originating from the starting material p-chlorophenyl-14C-acetonitrile . This isomer contamination, quantified via GC-MS-CPU, is absent in the non-labeled acid (CAS 2012-74-0) used for bulk fenvalerate synthesis, but represents a critical quality parameter for radiochemical studies where specific activity and positional purity must be rigorously controlled .

Radiochemical purity 14C-labeled intermediate Meta-chlorophenyl isomer

Physical Property Differentiation: Methyl Ester vs Free Acid for Extraction Efficiency

The methyl ester exhibits a calculated LogP of 3.25 and a boiling point of 280.9°C at 760 mmHg, compared to the free acid (CAS 2012-74-0) which has a melting point of 87–91°C and a predicted boiling point of 318.7°C . This 37.8°C lower boiling point (Δ 37.8°C) provides a practical advantage in gas chromatographic analysis and solvent extraction protocols during residue quantification.

LogP Boiling point Extraction efficiency

Role as a Specific Synthetic Intermediate: Methyl Ester vs Other Pyrethroid Acid Esters

The methyl ester is the direct precursor to the fenvalerate acid moiety via hydrolysis. In the synthesis route, methyl 2-(4-chlorophenyl)-3-methylbutanoate is hydrolyzed to 2-(4-chlorophenyl)-3-methylbutyric acid, which is then esterified with cyano(3-phenoxyphenyl)methanol to form fenvalerate . This contrasts with chrysanthemic acid esters, which require different coupling conditions and yield different insecticidal profiles .

Fenvalerate synthesis Pyrethroid intermediate Ester hydrolysis

Recommended Application Scenarios for Methyl 2-(4-chlorophenyl)-3-methylbutanoate (CAS 104486-05-7)


14C-Radiolabeled Metabolic Fate Studies of Pyrethroid Insecticides

The 14C-methyl-labeled ester is the definitive starting material for synthesizing radiolabeled fenvalerate for metabolism studies in crops, livestock, and environmental matrices. Its confirmed isomer impurity profile, documented in GC-MS-CPU analysis, allows researchers to correct for positional isomer interference in quantitative whole-body autoradiography and HPLC radio-detection .

Gas Chromatographic Residue Analysis in Food Safety Monitoring

With a boiling point 37.8°C lower than the free acid, the methyl ester is preferred for GC-MS method development in residue laboratories. Its LogP of 3.25 facilitates efficient liquid-liquid extraction from fatty matrices, improving recovery rates over the more polar acid .

Fenvalerate Reference Standard Synthesis for Pharmacopoeial Compliance

As the immediate precursor to fenvalerate's acid side chain, the methyl ester is used to prepare high-purity fenvalerate analytical standards. The quantitative hydrolysis step, monitored by GC-MS, ensures batch-to-batch consistency required for pharmacopoeial monograph compliance .

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